3-(3-Fluorophenoxy)azetidine
CAS No.: 106860-03-1
VCID: VC0010085
Molecular Formula: C9H10FNO
Molecular Weight: 167.18 g/mol
* For research use only. Not for human or veterinary use.
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Description | 3-(3-Fluorophenoxy)azetidine is a chemical compound with the molecular formula and a molecular weight of 167.18 g/mol . It is also known by other names, including 3-(3-fluorophenoxy)azetidine, Azetidine, 3-(3-fluorophenoxy)-, and 3-(3-Fluorophenoxy)azetidine(SALTDATA: HCl) . The compound is identified by the CAS number 106860-03-1 and the MDL number MFCD09264376 . 3-(3-Fluorophenoxy)azetidine is a substituted azetidine, where azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . Azetidines are relatively rare structural motifs in natural products but find applications in agricultural and pharmaceutical chemistry, and can be used as a monomer and cross-linker in the polymer industry . This compound can be used as an intermediate in antiviral and antitumor drug research and development . It may also be prepared from a phenol, alkali metal base and 1-diphenylmethyl-3-alkane (or benzene) sulphonyloxyazetidine using a phase transfer catalyst . The hydrogenolysis of 1-diphenylmethyl-3-phenoxyazetidine produces 3-phenoxyazetidine in a mixture with diphenylmethane . The resulting mixture can be used without purification to prepare carboxamides, which can be isolated in relatively pure form . Azetidine itself (CAS 503-29-7), also known as Trimethylene imine or Azacyclobutane, is a similar compound with the formula . Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . Another related compound is 3-phenoxyazetidine, which can be used in the preparation of 3-phenoxy-1-azetidinecarboxamides, which have antidepressant activity and are useful in treating epilepsy . |
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CAS No. | 106860-03-1 |
Product Name | 3-(3-Fluorophenoxy)azetidine |
Molecular Formula | C9H10FNO |
Molecular Weight | 167.18 g/mol |
IUPAC Name | 3-(3-fluorophenoxy)azetidine |
Standard InChI | InChI=1S/C9H10FNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 |
Standard InChIKey | FZIITHAOPCRHAB-UHFFFAOYSA-N |
SMILES | C1C(CN1)OC2=CC(=CC=C2)F |
Canonical SMILES | C1C(CN1)OC2=CC(=CC=C2)F |
PubChem Compound | 15521974 |
Last Modified | Sep 13 2023 |
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